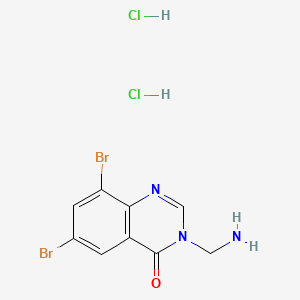
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and an aminomethyl group in this compound enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-halobenzamides and aryl aldehydes.
Catalysis: A copper(I) catalyst is often used to facilitate the reaction.
Reaction Steps: The process involves C–N coupling, reductive amination, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal catalysts and efficient reaction conditions, such as those involving copper(I) catalysis, are likely to be employed to achieve high yields and purity.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the aminomethyl group.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and aminomethyl derivatives, which can have enhanced biological activities.
科学研究应用
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aminomethyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog without the bromine atoms and aminomethyl group.
2-Aminoquinazolin-4(3H)-one: Contains an amino group at the 2-position instead of the aminomethyl group.
Indolo[1,2-a]quinazolinones: These compounds have an indole ring fused to the quinazolinone core.
Uniqueness
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is unique due to the presence of bromine atoms and an aminomethyl group, which enhance its reactivity and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
75159-33-0 |
|---|---|
分子式 |
C9H9Br2Cl2N3O |
分子量 |
405.90 g/mol |
IUPAC 名称 |
3-(aminomethyl)-6,8-dibromoquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H7Br2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |
InChI 键 |
TYFMWSKHROOOQI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Br)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















